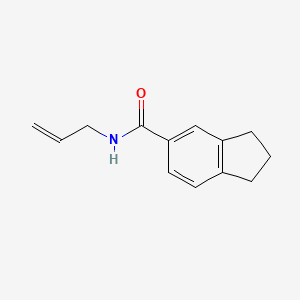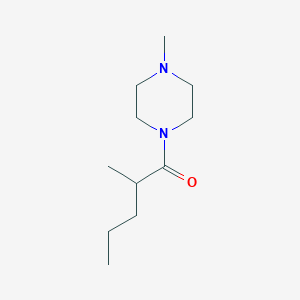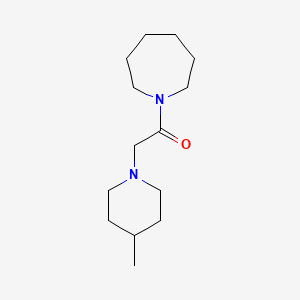
1-(Azepan-1-yl)-2-(4-methylpiperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azepan-1-yl)-2-(4-methylpiperidin-1-yl)ethanone, also known as A-401, is a synthetic compound that belongs to the class of cathinones. It has gained significant attention in the scientific community due to its potential applications in research and medicine.
Mécanisme D'action
The exact mechanism of action of 1-(Azepan-1-yl)-2-(4-methylpiperidin-1-yl)ethanone is not fully understood. However, it is believed to act on the central nervous system by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in the modulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to modulate various physiological processes in the body. It has been found to exhibit analgesic and anesthetic effects, which could be attributed to its ability to inhibit the reuptake of neurotransmitters. Additionally, it has also been found to exhibit antidepressant effects, which could be attributed to its ability to modulate the levels of serotonin and norepinephrine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Azepan-1-yl)-2-(4-methylpiperidin-1-yl)ethanone has several advantages as a research compound. It is relatively easy to synthesize, and its effects can be easily measured in laboratory experiments. However, it also has some limitations. Its mechanism of action is not fully understood, and its effects on the body are not well documented. Additionally, its potential side effects are not well known, which could limit its use in laboratory experiments.
Orientations Futures
There are several future directions for the research of 1-(Azepan-1-yl)-2-(4-methylpiperidin-1-yl)ethanone. One potential direction is the development of new painkillers and antidepressant drugs based on its analgesic and antidepressant properties. Additionally, further research could be conducted to better understand its mechanism of action and potential side effects. This could lead to the development of new drugs with fewer side effects and better efficacy. Overall, the potential applications of this compound in the field of medicine make it an important area of research for the future.
Méthodes De Synthèse
The synthesis of 1-(Azepan-1-yl)-2-(4-methylpiperidin-1-yl)ethanone involves the reaction of 4-methylpiperidine with 6-bromohexan-1-ol, followed by the reaction of the resulting compound with 1-azepan-1-amine. The final product is obtained through the purification of the crude product using column chromatography.
Applications De Recherche Scientifique
1-(Azepan-1-yl)-2-(4-methylpiperidin-1-yl)ethanone has been widely used in scientific research due to its potential applications in the field of medicine. It has been found to possess analgesic and anesthetic properties, making it a potential candidate for the development of new painkillers. Additionally, it has also been found to exhibit antidepressant properties, which could lead to the development of new antidepressant drugs.
Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-13-6-10-15(11-7-13)12-14(17)16-8-4-2-3-5-9-16/h13H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFYCCFMBHPUEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-Propylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7500743.png)


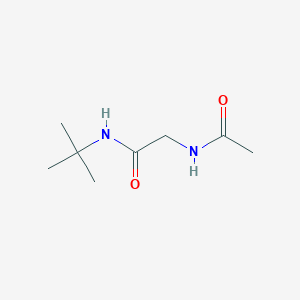

![Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B7500763.png)
![N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide](/img/structure/B7500768.png)
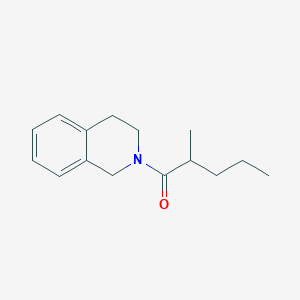
![Acetic acid;spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane]-3-carboxylic acid](/img/structure/B7500784.png)
